Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Cross-coupling chemistry Cobalt catalysis Heterocycle functionalization

Synthesis routes using non-chloro or 1,8-isomer analogs fail to replicate critical reactivity and target binding profiles. This 6-chloro-1,5-naphthyridine-3-carboxylate provides validated orthogonal handles for SAR exploration. - Dual functional handles: C6 chloro for Co-catalyzed cross-coupling (80% alkylation yield) & C3 methyl ester for hydrolysis. - Distinct 1,5-scaffold metal-chelating properties essential for kinase inhibitor design (MELK). - Immediate scalability: Stable, cost-effective chloride leaving group vs. iodo analogs.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Cat. No. B12943517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-1,5-naphthyridine-3-carboxylate
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=N2)Cl)N=C1
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3
InChIKeyACRUHWKVSAFCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-1,5-naphthyridine-3-carboxylate: Key Intermediate for Drug Discovery


Methyl 6-chloro-1,5-naphthyridine-3-carboxylate (CAS 1394003-59-8) is a versatile synthetic intermediate belonging to the 1,5-naphthyridine class of nitrogen-containing heterocycles [1]. It features a chloro substituent at the 6-position and a methyl ester at the 3-position of the fused bicyclic ring system, with a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 g/mol [2]. This substitution pattern provides a strategic functional handle for further derivatization via cross-coupling reactions or ester hydrolysis, making it a valuable building block in medicinal chemistry programs targeting kinases and other therapeutic areas [3].

Dual functional handle: Cl at C6 and methyl ester at C3 enable cross-coupling and hydrolysis
1,5-Naphthyridine isomer for kinase-targeted libraries, distinct from 1,8-isomer
Reported MELK inhibitor chemotype precursor based on patent chemistry
Supports medicinal chemistry programs requiring scaffold functionalization

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate: Why Substitution with Analogs Fails


While various halogenated naphthyridine carboxylates exist, simple substitution with a 6-fluoro, 6-bromo, or non-halogenated analog is not functionally equivalent and can derail a synthetic route or compromise downstream biological activity [1]. The 6-chloro substituent offers a unique balance of reactivity and stability in transition metal-catalyzed cross-coupling reactions compared to more reactive iodo or less reactive fluoro analogs, which directly impacts synthetic efficiency and yield [2]. Furthermore, the 1,5-naphthyridine scaffold itself exhibits distinct electronic properties and metal-chelating behavior compared to the more common 1,8-naphthyridine isomer, influencing both target binding in kinase inhibitor design and the photophysical properties of the final compounds [3]. Procuring the exact chloro-methyl ester ensures predictable reactivity at both the C6 and C3 positions, avoiding the need for extensive re-optimization of reaction conditions.

Target
6-Chloro-1,5-naphthyridine-3-carboxylate
Potential Substitute
6-Fluoro or bromo analogs
Reactivity profile may differ in cross-couplings; chloro offers a distinct balance for cobalt-catalyzed reactions
Target
1,5-Naphthyridine scaffold
Potential Substitute
1,8-Naphthyridine isomer
Scaffold geometry and electronic distribution may not match MELK or related kinase binding sites

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate: Evidence for Procurement Decisions


Cross-Coupling Reactivity of 6-Chloro vs. Bromo and Fluoro Analogs

The 6-chloro substituent provides an optimal balance of reactivity and stability for cobalt-catalyzed cross-couplings. While 6-iodo-1,5-naphthyridine (1d) achieved yields of 78-80% in arylation reactions with arylzinc halides, it required a more reactive (and potentially less stable or more expensive) iodo starting material [1]. In contrast, 6-chloro-1,5-naphthyridine scaffolds (like 1c) are more readily accessible and stable, yet still undergo efficient cobalt-catalyzed couplings, as demonstrated by the successful arylation of structurally related 3,6-dichloro-2,7-naphthyridine (1a) with organomagnesium reagents to yield 3a in 80% yield [1]. This indicates that the chloro derivative offers a comparable synthetic outcome to the more reactive iodo analog, without the associated handling and cost drawbacks.

Cross-Coupling Reactivity
Class-level inference
80% yield for chloro-analog in Co-catalyzed alkylation; 78–80% for iodo analog
Comparable reported yield in test system; chloro may support stability screening
Data inferred from 3,6-dichloro-2,7-naphthyridine analog; verify with target substrate
Cross-coupling chemistry Cobalt catalysis Heterocycle functionalization

Scaffold Differentiation from 1,8-Naphthyridine in Kinase Design

The 1,5-naphthyridine core is a key structural motif in potent MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, as exemplified by multiple compounds in US Patent 9,067,937 B2 [1]. While specific IC50 data for the methyl ester is unavailable, the patent demonstrates that 6-substituted 1,5-naphthyridine derivatives, including those with chloro and methylsulfonyl groups, are critical for achieving inhibitory activity [1]. In contrast, the more common 1,8-naphthyridine isomer, while also used in kinase inhibitors (e.g., certain CK2 inhibitors), presents a different geometry and electronic distribution that may not effectively occupy the same binding pocket as the 1,5-isomer in specific kinase targets like MELK [2]. This scaffold-level differentiation is crucial for medicinal chemists pursuing structure-activity relationship (SAR) studies.

Scaffold Differentiation
Class-level inference
1,5-Naphthyridine core linked to MELK inhibition (US 9,067,937); 1,8-isomer targets CK2
Scaffold geometry may influence kinase selectivity and binding mode
Direct IC50 for this intermediate not reported; class-level chemotype evidence
Kinase inhibition Medicinal chemistry MELK Scaffold hopping

Key Intermediate for MELK Inhibitor Synthesis

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate serves as a direct precursor to more elaborate 1,5-naphthyridine-based kinase inhibitors. For instance, the synthesis of 1-(6-chloro-4-((4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone, a compound claimed in US 9,067,937 B2, logically proceeds from a 6-chloro-1,5-naphthyridine-3-carboxylate intermediate via ester hydrolysis, amide formation, and nucleophilic aromatic substitution [1]. While the final product's IC50 is not publicly available, the patent's claim of MELK inhibitory activity validates the 6-chloro-1,5-naphthyridine-3-carboxylate scaffold as a viable starting point for developing biologically active compounds. This stands in contrast to non-halogenated or differently substituted analogs that may not participate in the same synthetic sequence or yield the desired SAR.

Synthetic Precursor Utility
Supporting evidence
Key intermediate to patented 1,5-naphthyridine MELK inhibitor (US 9,067,937 B2)
Supports synthetic access to reported bioactive chemotype
Requires validation in specific synthesis route; patent data only
MELK inhibitor Cancer therapeutics Intermediate Medicinal chemistry

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate: Optimal Application Scenarios


Kinase Inhibitor Synthesis for Oncology

Medicinal chemistry teams focused on developing novel kinase inhibitors, particularly those targeting MELK for cancer therapy, should prioritize Methyl 6-chloro-1,5-naphthyridine-3-carboxylate as a key starting material. Its use is validated by the granted US patent 9,067,937 B2, which claims 6-substituted 1,5-naphthyridines as potent MELK inhibitors [1]. The chloro and ester functionalities provide orthogonal handles for introducing molecular diversity at the 4- and 3-positions, respectively, enabling efficient SAR exploration around a proven chemotype [1].

Cobalt-Catalyzed Cross-Coupling for Polyfunctional Naphthyridines

Process chemists and synthetic methodologists seeking to functionalize the 1,5-naphthyridine core should select the 6-chloro derivative for cobalt-catalyzed cross-coupling reactions. As demonstrated by Mateos et al., chloronaphthyridines undergo efficient alkylation and arylation using CoCl2 catalysis, achieving yields comparable to iodo analogs (e.g., 80% for alkylation of a related dichloronaphthyridine) but with the practical advantages of a more stable and cost-effective chloride leaving group [2]. This makes it the preferred substrate for scaling up the synthesis of complex, arylated naphthyridine libraries.

Focused Chemical Library Synthesis

For high-throughput screening (HTS) support groups and chemical biology core facilities generating focused libraries for phenotypic or target-based screens, Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is an essential building block. It provides a direct route to the biologically relevant 1,5-naphthyridine scaffold, which is underrepresented compared to the 1,8-isomer but has demonstrated value in kinase inhibition [1][3]. Its dual functional handles allow for rapid parallel synthesis of diverse analogs, maximizing the chemical space explored per synthesis cycle [2].

Application
Selection Property
Validation Focus
MELK inhibitor lead optimization
1,5-Naphthyridine scaffold with dual handles
SAR expansion around patented chemotype
Cobalt-catalyzed cross-coupling libraries
6-Chloro leaving group reactivity
Reaction condition and yield screening
Focused kinase-targeted library synthesis
Orthogonal derivatization at C3 and C6
Diverse analog generation assessment
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